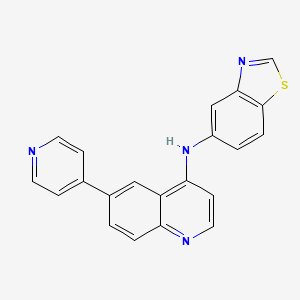

Ripk2-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14N4S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25) |

InChI Key |

DDRVRFLMLJHXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C3=CC=NC=C3)NC4=CC5=C(C=C4)SC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ripk2-IN-5 in NOD2 Signaling

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect and respond to microbial threats. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Dysregulation of the NOD2 signaling pathway is strongly associated with a range of chronic inflammatory and autoimmune conditions, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[2][3]

At the core of this pathway lies the Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase that functions as an essential adaptor and signaling hub.[4] Upon NOD2 activation, RIPK2 is recruited and orchestrates downstream signaling cascades, primarily leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3] This central role makes RIPK2 a highly attractive therapeutic target for modulating aberrant inflammatory responses. Ripk2-IN-5 is a potent and highly selective small molecule inhibitor of RIPK2, demonstrating significant promise for the treatment of immune-related diseases.[5] This guide provides an in-depth examination of the NOD2 signaling pathway and the precise molecular mechanisms through which this compound exerts its inhibitory effects.

The NOD2-RIPK2 Signaling Pathway

The activation of NOD2 by its ligand, MDP, initiates a sequential and highly regulated signaling cascade:

-

Ligand Recognition and NOD2 Oligomerization: In the cytoplasm, NOD2 recognizes MDP, leading to a conformational change and self-oligomerization.[3]

-

RIPK2 Recruitment: The oligomerized NOD2 recruits RIPK2 through homotypic interactions between their respective caspase activation and recruitment domains (CARD).[6][7]

-

RIPK2 Activation and Ubiquitination: Once recruited, RIPK2 undergoes autophosphorylation at key residues, such as Ser176, which is a marker of its activation.[1][8] This is followed by a critical scaffolding event: the polyubiquitination of RIPK2. E3 ligases, most notably the X-linked inhibitor of apoptosis (XIAP), attach K63- and M1-linked polyubiquitin chains to RIPK2.[6][7][9] This ubiquitination is indispensable for the recruitment of downstream signaling complexes.[9]

-

Downstream Signal Propagation: The polyubiquitin scaffold on RIPK2 serves as a platform to recruit the TAK1-TAB and IKKα/β-NEMO complexes.[6][7]

-

NF-κB and MAPK Activation: The recruitment of these complexes leads to the activation of TAK1, which in turn triggers both the MAPK signaling cascade and the IKK complex. The IKK complex phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation.[7]

-

Cytokine Production: The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[3]

Core Mechanism of Action of this compound

This compound is a highly potent, ATP-competitive inhibitor that targets the kinase domain of RIPK2.[5] Its mechanism of action is twofold, disrupting two distinct but essential functions of RIPK2 in the NOD2 pathway.

2.1. Direct Inhibition of Kinase Activity By binding to the ATP pocket of RIPK2, this compound directly prevents the binding of ATP. This blocks the autophosphorylation of RIPK2, a crucial initial step for its activation following recruitment by NOD2.[1][8] The inhibition of this kinase activity is a primary mechanism to halt the signaling cascade at its inception.

2.2. Disruption of the RIPK2-XIAP Scaffolding Interaction Recent studies have revealed a critical, non-catalytic role for RIPK2 inhibitors that is paramount to their cellular efficacy. Potent inhibitors that occupy the ATP-binding pocket, like this compound, induce a conformational change in the kinase domain that physically prevents the interaction between RIPK2 and the E3 ligase XIAP.[9] The binding of XIAP is a prerequisite for the polyubiquitination of RIPK2, which creates the essential scaffold for downstream signaling.[9] By blocking this interaction, this compound prevents the formation of the Ub-RIPK2 signaling platform, effectively shutting down the pathway regardless of the kinase activity status. This disruption of a key protein-protein interaction is considered a dominant mechanism for the potent cellular activity of advanced RIPK2 inhibitors.[9][10]

Quantitative Data Summary

This compound demonstrates exceptional potency in both biochemical and cellular assays. The tables below summarize its activity and provide a comparison with other well-characterized RIPK2 inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | Target | IC₅₀ (nM) | Reference |

| This compound | Biochemical Kinase Assay | RIPK2 | 5.1 | [5] |

Table 2: Comparative Cellular Activity of RIPK2 Inhibitors

| Compound | Cell System | Stimulation | Endpoint | IC₅₀ (nM) | Reference |

| This compound | Not specified | MDP | TNF-α Release | Dose-dependent reduction | [5] |

| GSK583 | HEK293-NOD2 | MDP | IL-8 Production | 4 | [11] |

| GSK583 | Human Monocytes | MDP | TNF-α Production | 13 | [11] |

| Compound 7e | mBMDM | MDP + LPS | IL-6 Secretion | 6 | [12] |

| Compound 8 | mBMDM | MDP + LPS | IL-6 Secretion | 12 | [12] |

| WEHI-345 | Not specified | Not specified | NF-κB Activation | ~1,000 | [13] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in cell types, stimulation conditions, and assay endpoints.

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the mechanism of action of RIPK2 inhibitors like this compound.

4.1. In Vitro RIPK2 Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.

-

Methodology:

-

Recombinant human RIPK2 enzyme is incubated in a kinase reaction buffer.

-

A serial dilution of this compound (or control compound) is added to the reaction wells.

-

The kinase reaction is initiated by adding a mixture of a suitable kinase substrate and ATP at a concentration near its Km value.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

-

4.2. Cellular NOD2-Mediated Cytokine Release Assay

-

Objective: To determine the potency of a compound in blocking NOD2-driven inflammatory cytokine production in a cellular context.

-

Methodology:

-

Plate a suitable cell line, such as human THP-1 monocytes or HEK293 cells stably expressing NOD2, in 96-well plates and allow them to adhere.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a NOD2 agonist, such as L18-MDP (a potent form of MDP), at a pre-determined optimal concentration (e.g., 100 ng/mL).

-

Incubate the cells for a period of 6-24 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of a target cytokine (e.g., TNF-α or IL-8) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the IC₅₀ value based on the dose-dependent inhibition of cytokine release.[11][12]

-

4.3. Co-Immunoprecipitation to Assess RIPK2-XIAP Interaction

-

Objective: To determine if an inhibitor disrupts the physical interaction between RIPK2 and XIAP.

-

Methodology:

-

Treat cells (e.g., U2OS/NOD2) with the inhibitor (e.g., this compound) or a vehicle control.

-

Stimulate the cells with a NOD2 agonist to induce the formation of the signaling complex.

-

Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Incubate the cell lysates with an antibody specific for RIPK2 that is coupled to magnetic or agarose beads.

-

The beads will capture RIPK2 and any proteins bound to it.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody specific for XIAP.

-

A reduction in the XIAP signal in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the RIPK2-XIAP interaction.[9]

-

This compound is a potent and specific inhibitor of RIPK2, targeting a critical node in the NOD2 signaling pathway. Its mechanism of action is comprehensive, involving not only the direct inhibition of RIPK2's catalytic kinase activity but also the disruption of the essential RIPK2-XIAP protein-protein interaction. This dual action prevents the formation of the necessary signaling scaffold, leading to a profound blockade of downstream NF-κB activation and pro-inflammatory cytokine production. The high potency and multifaceted mechanism of this compound underscore its significant potential as a therapeutic agent for a variety of inflammatory diseases driven by aberrant NOD2 signaling.

References

- 1. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. embopress.org [embopress.org]

- 10. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

The Role of Ripk2-IN-5 and Other RIPK2 Inhibitors in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of inflammatory signals downstream of the intracellular pattern recognition receptors, NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory conditions, including Crohn's disease, sarcoidosis, and inflammatory arthritis, making RIPK2 a compelling therapeutic target.[1][2][3][4] This guide provides a comprehensive technical overview of RIPK2's role in inflammatory disease models, with a focus on the mechanism and application of its inhibitors, such as Ripk2-IN-5. We will delve into the quantitative efficacy of these inhibitors, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.

Introduction to RIPK2 Signaling

RIPK2 is a dual-specificity kinase that functions as an essential adaptor protein for NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[4][5] Upon recognition of their respective ligands, such as muramyl dipeptide (MDP) for NOD2, NOD receptors oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions.[5][6] This recruitment triggers RIPK2 autophosphorylation and subsequent ubiquitination, primarily by E3 ligases like XIAP.[5][7] The ubiquitinated RIPK2 acts as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[5][8] This cascade ultimately leads to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways, driving the transcription and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][8]

This compound: A Potent and Selective RIPK2 Inhibitor

This compound is a potent and highly selective inhibitor of RIPK2, demonstrating a high affinity for the kinase. It has been shown to effectively suppress inflammatory responses in cellular models.[9]

Mechanism of Action: Initially, it was believed that the therapeutic effect of RIPK2 inhibitors stemmed solely from blocking the kinase's catalytic activity.[5] However, recent studies have revealed a more nuanced mechanism. While inhibiting autophosphorylation is a component, a critical function of many potent RIPK2 inhibitors, including Type II inhibitors like ponatinib, is to disrupt the crucial interaction between the RIPK2 kinase domain and the BIR2 domain of XIAP (X-linked inhibitor of apoptosis protein).[6][10][11] This disruption prevents the XIAP-mediated ubiquitination of RIPK2, which is an indispensable step for its role as a signaling scaffold.[6][10] Therefore, these inhibitors function by antagonizing both the kinase activity and the scaffolding function of RIPK2.

Quantitative Data on RIPK2 Inhibitor Efficacy

The following tables summarize the quantitative data for various RIPK2 inhibitors in biochemical, cellular, and in vivo models.

Table 1: In Vitro Activity of Select RIPK2 Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |

|---|---|---|---|---|

| This compound | Biochemical | RIPK2 Kinase Activity | 5.1 nM | [9] |

| Inhibitor 5 (GSK) | Cellular | MDP-stimulated IL-8 in HEK293-NOD2 | 4 nM | [12] |

| Inhibitor 5 (GSK) | Cellular | MDP-stimulated TNFα in human monocytes | 13 nM | [12] |

| Inhibitor 5 (GSK) | Cellular | MDP-stimulated TNFα in human whole blood | 26 nM | [12] |

| Ponatinib | Cellular | Inhibition of RIPK2 Ubiquitination | ~100 nM | [11] |

| Regorafenib | Cellular | Inhibition of NOD-dependent TNF production | Potent | [12] |

| Sorafenib | Cellular | Inhibition of RIPK2 autophosphorylation | Potent |[5] |

Table 2: In Vivo Efficacy of RIPK2 Inhibitors in Inflammatory Models

| Model | Inhibitor | Dose & Route | Key Findings | Reference |

|---|---|---|---|---|

| MDP-Induced Peritonitis (Mouse) | OD36 | 6.25 mg/kg, i.p. | Significantly inhibited inflammatory cell recruitment. | [13] |

| Spontaneous Crohn's-like Ileitis (SAMP1/YitFc Mouse) | Gefitinib | 50 mg/kg/day, in diet | Drastically improved disease symptoms. | [13] |

| Rat ex vivo PK/PD Model | Inhibitor 8 | 30 mg/kg, p.o. | Significantly attenuated MDP-induced cytokine (IL-6, TNFα) secretion in blood collected at multiple time points. | [14] |

| MDP-Induced Cytokine Release (Rat) | Inhibitor 8 | 30 mg/kg, p.o. | Moderate but significant reduction in systemic IL-6 and TNFα. | [14] |

| Experimental Ischemic Stroke (Mouse) | Unnamed RIPK2 Inhibitor | 3 mg/kg, i.p. | Reduced infarct size and neuroinflammation-related gene expression. |[15] |

Experimental Protocols

MDP-Induced Peritonitis in Mice

This in vivo model is used to assess the ability of a compound to inhibit inflammatory cell recruitment.

Methodology:

-

Animal Model: Male C57BL/6J mice, 8-12 weeks old.

-

Acclimatization: House animals under standard conditions with ad libitum access to food and water for at least one week prior to the experiment.

-

Inhibitor Administration: Administer the RIPK2 inhibitor (e.g., OD36 at 6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[13]

-

Inflammatory Challenge: 30 minutes after inhibitor administration, inject 150 µg of Muramyl Dipeptide (MDP) intraperitoneally to induce peritonitis.[13]

-

Sample Collection: After a set time (e.g., 4 hours), euthanize the mice.[13]

-

Peritoneal Lavage: Inject 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.

-

Cell Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer. Prepare cytospin slides and perform differential cell counts (e.g., neutrophils, macrophages) using Wright-Giemsa staining.

-

Data Analysis: Compare the total and differential cell counts between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Cellular Inhibition of MDP-Induced Cytokine Production

This in vitro assay measures a compound's potency in blocking NOD2-mediated signaling in a cellular context.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (hPBMCs) or a relevant cell line (e.g., HEK293 cells stably overexpressing NOD2) under standard conditions.[12][14]

-

Compound Treatment: Plate the cells and pre-treat with serial dilutions of the RIPK2 inhibitor or vehicle control for a specified time (e.g., 15-60 minutes).

-

NOD2 Stimulation: Add MDP (e.g., 10 µg/mL) to the wells to stimulate the NOD2 pathway.[14] Include an unstimulated control group.

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 4-24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of a relevant cytokine (e.g., TNF-α or IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

GST-Pulldown Assay for RIPK2-XIAP Interaction

This biochemical assay directly tests the ability of an inhibitor to disrupt the interaction between RIPK2 and XIAP.

Methodology:

-

Protein Expression: Express and purify recombinant GST-tagged XIAP BIR2 domain (GST-BIR2-XIAP) and the RIPK2 kinase domain.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a suitable cell line (e.g., U2OS/NOD2 cells).[10]

-

Inhibitor Incubation: Add the RIPK2 inhibitor at a specified concentration (e.g., 100-fold the kinase IC50) or vehicle control to the cell lysate or recombinant RIPK2 solution and incubate.[11]

-

Pulldown: Add Glutathione Sepharose beads pre-bound with GST-BIR2-XIAP to the lysate/protein solution. Incubate to allow for binding.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate and input lysates by SDS-PAGE and Western blotting using antibodies against RIPK2 and GST.

-

Interpretation: A reduction in the amount of RIPK2 pulled down in the presence of the inhibitor compared to the vehicle control indicates disruption of the RIPK2-XIAP interaction.[10]

Visualizing Key Pathways and Workflows

NOD2-RIPK2 Signaling Pathway

Caption: The NOD2 signaling cascade initiated by MDP, leading to RIPK2 activation and cytokine production.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for the MDP-induced peritonitis model to test RIPK2 inhibitor efficacy in vivo.

Mechanism of Action of RIPK2 Inhibitors

Caption: RIPK2 inhibitors block signaling by preventing autophosphorylation and XIAP interaction.

Conclusion

RIPK2 is a well-validated, druggable target for a range of inflammatory diseases. The development of potent and selective inhibitors, such as this compound, offers a promising therapeutic strategy. A sophisticated understanding of their dual mechanism of action—inhibiting both kinase activity and the crucial scaffolding function by blocking the XIAP interaction—is vital for the continued development of this class of drugs. The in vitro and in vivo models detailed in this guide provide a robust framework for evaluating the efficacy and pharmacodynamic properties of novel RIPK2 inhibitors, paving the way for their potential clinical application in treating diseases driven by aberrant NOD-like receptor signaling.

References

- 1. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 6. embopress.org [embopress.org]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Ripk2-IN-5: A Selective Inhibitor of RIPK2 for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2] As a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][5] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, essential for orchestrating an effective immune response.[5] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of various autoinflammatory disorders, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis, making RIPK2 an attractive therapeutic target.[6][7]

Ripk2-IN-5, also referred to as inhibitor 5, has emerged as a potent and selective small molecule inhibitor of RIPK2.[4][6] It is the active metabolite of the prodrug GSK2983559.[5] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound is a high-affinity inhibitor of RIPK2 with a reported IC50 value of 5.1 nM.[4] By binding to the ATP-binding pocket of the RIPK2 kinase domain, this compound competitively inhibits its kinase activity.[6] This inhibition prevents the autophosphorylation of RIPK2, a crucial step for its activation and the subsequent recruitment of downstream signaling partners.[6] Consequently, the activation of NF-κB and MAPK pathways is blocked, leading to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4][6]

Signaling Pathway

The canonical NOD2-RIPK2 signaling pathway begins with the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the cytosolic receptor NOD2. This leads to the recruitment of RIPK2 via a homotypic CARD-CARD interaction. RIPK2 then undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream kinases, including TAK1. TAK1, in turn, activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. RIPK2 activation also leads to the activation of MAPK pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound (inhibitor 5).

Table 1: In Vitro Activity of this compound [6]

| Assay | Species | IC50 (nM) |

| RIP2 Binding Fluorescence Polarization (FP) | Human | 5 |

| RIP2 Binding Fluorescence Polarization (FP) | Rat | 2 |

| RIP2 ADP-Glo Kinase Activity | Human | 2 |

| MDP-stimulated IL-8 release (HEK293/NOD2) | Human | 4 |

| MDP-stimulated TNFα release (Human Monocytes) | Human | 13 |

| MDP-stimulated TNFα release (Human Whole Blood) | Human | 26 |

Table 2: Pharmacokinetic Parameters of this compound [6]

| Species | Strain | Oral/IV Dose (mg/kg) | Oral Cmax (ng/mL) | Oral AUC (ng·h/mL) | Cl (mL min⁻¹ kg⁻¹) | Vdss (L/kg) | T1/2 (h) | F (%) |

| Rat | Sprague-Dawley | 2.0/0.5 | 120 | 460 | 27 | 4.1 | 4.4 | 39 |

| Dog | Beagle | 2.0/1.1 | 470 | 1800 | 9.9 | 2.6 | 5.1 | 57 |

| Minipig | Göttingen | 1.0/0.4 | 31 | 85 | 18 | 1.8 | 1.9 | 26 |

Table 3: Kinase Selectivity Profile of this compound [6]

A kinase selectivity screen was performed against 300 kinases at a concentration of 1 µM. The results are summarized below based on the provided dendrogram.

| Inhibition Level | Number of Kinases |

| >90% | 1 |

| 70-90% | 4 (including RIPK2) |

| 50-70% | 6 |

| <50% | 289 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on established methodologies and information from related studies.

Biochemical Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[8]

-

Protocol:

-

Prepare a reaction mixture containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

-

Add this compound or vehicle control (DMSO) to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature for a defined period (e.g., 60 minutes).[8]

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[8]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. RIPK2 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to the RIPK2 kinase domain.

-

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When the small tracer binds to the larger RIPK2 protein, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. An inhibitor competes with the tracer for binding to RIPK2, causing a decrease in polarization.

-

Protocol:

-

Prepare a reaction mixture containing a fluorescently labeled RIPK2 ligand (tracer) and purified RIPK2 kinase domain in a suitable buffer.

-

Add serial dilutions of this compound or vehicle control to the wells of a microplate.

-

Add the RIPK2/tracer mixture to the wells.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Calculate IC50 values from the competition binding curves.

-

Cellular Assays

1. MDP-Stimulated TNF-α Secretion Assay in Human Monocytes

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

-

Principle: Primary human monocytes are stimulated with MDP to activate the NOD2-RIPK2 pathway, leading to the synthesis and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Plate the monocytes in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).[9]

-

Stimulate the cells with MDP (e.g., 5 µg/mL) for a specified time (e.g., 4-24 hours).[9]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of TNF-α secretion.

-

In Vivo Studies

1. TNBS-Induced Colitis Model in Mice

This is a widely used animal model of inflammatory bowel disease to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Principle: Intra-rectal administration of the haptenating agent 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol induces a T-cell-mediated transmural inflammation of the colon that mimics aspects of human Crohn's disease.

-

Protocol:

-

Anesthetize mice (e.g., with isoflurane).

-

Slowly administer a solution of TNBS in ethanol intra-rectally via a catheter.

-

Administer this compound (or its prodrug) or vehicle control to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting from the day of colitis induction.

-

Monitor the mice daily for body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).

-

At the end of the study period (e.g., 3-7 days for an acute model), euthanize the mice and collect the colons.

-

Measure colon length and weight, and collect tissue samples for histological analysis and cytokine measurements.

-

Evaluate the severity of colitis based on macroscopic and microscopic scoring.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase activity with demonstrated efficacy in both biochemical and cellular assays. Its ability to block the NOD2-RIPK2 signaling pathway and subsequent pro-inflammatory cytokine production highlights its potential as a therapeutic agent for the treatment of inflammatory diseases such as Crohn's disease. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and drug development professionals working on the development of novel RIPK2-targeted therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.protocols.io [content.protocols.io]

- 5. RIPK2 inhibitor 5 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. mdpi.com [mdpi.com]

Ripk2-IN-5: A Deep Dive into Innate Immunity Modulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of NF-κB and MAPK pathways.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections.[3] However, dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and Blau syndrome, making RIPK2 an attractive therapeutic target.[2][6]

This technical guide provides an in-depth overview of Ripk2-IN-5, a potent and selective inhibitor of RIPK2, and its role in modulating innate immunity pathways. We will delve into its mechanism of action, present quantitative data from various assays, provide detailed experimental protocols, and visualize the complex signaling and experimental workflows.

This compound: Mechanism of Action and Quantitative Profile

This compound is a high-affinity, selective, and cell-permeable inhibitor of RIPK2.[7] It exerts its function by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[8]

Biochemical and Cellular Activity

The potency and selectivity of this compound and other notable RIPK2 inhibitors have been characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.

| Inhibitor | RIPK2 IC50 (nM) | Cellular Assay (Cell Type) | Cellular IC50 (nM) | Cytokine Measured | Reference |

| This compound (Compound 14) | 5.1 ± 1.6 | Not Specified | Not Specified | TNF-α | [7] |

| GSK583 | Not Specified | Human Monocytes | 18 | TNF-α | [9] |

| HEK293 | 8 | IL-8 | [9] | ||

| Ponatinib | 6.7 | HEKBlue | 0.8 (EC50) | NF-κB Reporter | [10] |

| Regorafenib | 41 | HEKBlue | Not Specified | NF-κB Reporter | [10] |

| Sorafenib | 75 | HEKBlue | Not Specified | NF-κB Reporter | [10] |

| WEHI-345 | 130 | Not Specified | Not Specified | Not Specified | [3] |

| Compound 8 | Not Specified | Mouse BMDMs | 12 | IL-6 | [3][11] |

| Compound 4 | Not Specified | HEK293 (NOD2 OE) | 4 | IL-8 | [3] |

| Human Monocytes | 13 | TNF-α | [3] | ||

| Compound 10w | 0.6 | Not Specified | Not Specified | Not Specified | [4] |

Table 1: Comparative inhibitory activities of various RIPK2 inhibitors.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to undesirable side effects. The kinase selectivity of this compound has been assessed against a panel of kinases.

| Kinase | % Inhibition at 1 µM |

| RIPK2 | >90 |

| Fyn | >90 |

| Lyn | >90 |

| BTK | >90 |

| Abl | >90 |

| KDR | 50-90 |

| CDK9 | 50-90 |

| LOK | 50-90 |

Table 2: Kinase selectivity profile of this compound (Compound 14).[7] The inhibitor was screened against a panel of 70 kinases at a concentration of 1 µM.

Signaling Pathways and Experimental Workflows

To better understand the context of this compound's function, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to characterize its activity.

Caption: NOD1/2-RIPK2 Signaling Pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the discovery and characterization of RIPK2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RIPK2 inhibitors like this compound.

RIPK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[12][13]

Materials:

-

Recombinant human RIPK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

-

Add 2 µl of RIPK2 enzyme solution (pre-diluted in Kinase Buffer).

-

Add 2 µl of a substrate/ATP mix (MBP and ATP in Kinase Buffer).

-

Incubate the plate at room temperature for 60 minutes.[12]

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to the target protein within living cells.[1][14]

Materials:

-

HEK293 cells

-

NanoLuc®-RIPK2 fusion vector

-

Transfection reagent

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Test compounds dissolved in DMSO

-

96-well or 384-well white plates

Procedure:

-

Cell Preparation:

-

Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.

-

Seed the transfected cells into the wells of the assay plate and incubate overnight.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compounds.

-

Add the NanoBRET™ Tracer to the cells.

-

Add the diluted test compounds or DMSO to the wells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.[1]

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

-

Read the BRET signal (donor and acceptor emission) on a luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio.

-

Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.

-

Cytokine Production Measurement (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-6) secreted by cells in response to a stimulus.[6][15][16]

Materials:

-

Cell line capable of producing the cytokine of interest upon stimulation (e.g., THP-1 monocytes, human PBMCs).

-

NOD2 agonist (e.g., Muramyl Dipeptide - MDP).

-

Test compounds.

-

ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit).

-

Cell culture medium and supplements.

-

96-well ELISA plates.

-

Plate washer and reader.

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well culture plate.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with a NOD2 agonist (e.g., MDP) to induce cytokine production.

-

Incubate for a defined period (e.g., 18-24 hours).

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant containing the secreted cytokines.

-

-

ELISA Protocol (following manufacturer's instructions):

-

Coat a 96-well ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate.

-

Add the detection antibody.

-

Incubate and wash.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate and wash.

-

Add the substrate and incubate until color develops.

-

Add a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve using the known concentrations of the cytokine standard.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Determine the IC50 of the compound for cytokine inhibition.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[17][18]

Materials:

-

Cells expressing the target protein (RIPK2).

-

Test compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for heating samples (e.g., PCR cycler).

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Antibody specific for the target protein (RIPK2).

Procedure:

-

Cell Treatment:

-

Treat cells with the test compound or vehicle (DMSO) for a specific duration.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction.

-

Analyze the amount of soluble target protein (RIPK2) at each temperature by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve in the presence of the compound indicates target engagement. The direction of the shift (stabilization or destabilization) depends on the nature of the compound-protein interaction.

-

Conclusion

This compound is a valuable research tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the NOD-RIPK2 signaling pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential RIPK2 inhibitors. As our understanding of the central role of RIPK2 in inflammation deepens, the development of highly specific and potent inhibitors like this compound will be crucial for the advancement of novel therapeutic strategies for a range of debilitating diseases.

References

- 1. carnabio.com [carnabio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 6. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]

- 7. tandfonline.com [tandfonline.com]

- 8. RIPK2 Kinase Enzyme System Application Note [promega.com]

- 9. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 12. promega.es [promega.es]

- 13. promega.com [promega.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Ripk2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system. It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycan fragments. Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. Given its central role in inflammatory responses, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.

Ripk2-IN-5 (also referred to as compound 14 in select literature) is a potent and highly selective inhibitor of RIPK2.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Target and Potency

This compound is a 4-aminoquinoline derivative that exhibits high-affinity binding to the ATP pocket of RIPK2.

| Compound | Target | IC50 (nM) |

| This compound | RIPK2 | 5.1 |

Table 1: In vitro potency of this compound against RIPK2.[1]

Kinase Selectivity Profile

A critical attribute of a chemical probe or therapeutic candidate is its selectivity against other kinases. While the primary literature describes this compound as having "excellent selectivity" based on a dendrogram view of the human kinome, specific quantitative data from a broad kinase panel screen is not publicly available at this time.[2] For context, other potent and selective RIPK2 inhibitors have been profiled against large kinase panels. For example, compound 10w, a structurally distinct RIPK2 inhibitor, was tested at 1 µM against 366 nonmutant kinases and showed high selectivity, hitting only a few off-targets.[3] Similarly, another selective inhibitor, compound 8, when screened against 250 kinases at 0.5 µM, showed less than 50% inhibition for 98% of the kinases tested.[1] This high degree of selectivity is a crucial feature for minimizing off-target effects and ensuring that the observed biological activity is a direct consequence of RIPK2 inhibition.

Cellular Activity

This compound effectively suppresses the downstream signaling cascade initiated by NOD2 activation. A key cellular effect is the dose-dependent reduction of muramyl dipeptide (MDP)-induced tumor necrosis factor-alpha (TNF-α) secretion.[1]

| Assay | Cell Line | Stimulant | Effect of this compound |

| TNF-α Secretion | Not specified in primary source | MDP | Dose-dependent reduction |

Table 2: Cellular activity of this compound.[1]

Signaling Pathways

The primary signaling pathway modulated by this compound is the NOD2-RIPK2 pathway. The following diagrams illustrate the key events in this pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard techniques in the field and should be optimized for specific experimental conditions.

RIPK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK2 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human RIPK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of RIPK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP at desired concentrations).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TNF-α Secretion Assay

This assay measures the ability of this compound to inhibit the production and secretion of TNF-α from cells stimulated with the NOD2 ligand, MDP.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS

-

Muramyl dipeptide (MDP)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.

-

After the incubation period, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α secretion for each concentration of this compound and determine the IC50 value.

Western Blotting for Phosphorylated Downstream Targets

This method is used to detect the phosphorylation status of key downstream signaling molecules, such as ERK, p38, and S6, to confirm the inhibitory effect of this compound on the MAPK pathway.

Materials:

-

Cells treated with this compound and/or MDP as described in the cellular assay

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-S6, and total S6

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Conclusion

This compound is a potent and selective small molecule inhibitor of RIPK2 that effectively blocks the NOD2-mediated inflammatory signaling pathway. Its high in vitro potency and cellular activity in inhibiting the production of pro-inflammatory cytokines make it a valuable research tool for dissecting the role of RIPK2 in health and disease. Further characterization of its kinome-wide selectivity and in vivo efficacy will be crucial in evaluating its potential as a therapeutic agent for inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the cellular targets and mechanism of action of this compound and other RIPK2 inhibitors.

References

- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Ripk2-IN-5: A Technical Guide for Crohn's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of inflammatory signals downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD2-RIPK2 signaling axis is strongly implicated in the pathogenesis of Crohn's disease (CD), a chronic inflammatory bowel disease (IBD). Elevated RIPK2 expression is observed in the colonic mucosa of IBD patients, correlating with increased pro-inflammatory cytokine levels.[1][2] This makes RIPK2 a compelling therapeutic target. Ripk2-IN-5 is a potent and selective small molecule inhibitor of RIPK2, offering a valuable chemical tool for elucidating the role of RIPK2 in CD and for preclinical assessment of RIPK2 inhibition as a therapeutic strategy. This guide provides an in-depth overview of this compound, the underlying signaling pathways, and detailed protocols for its use in in vitro and in vivo models relevant to Crohn's disease research.

The Role of RIPK2 Signaling in Crohn's Disease

RIPK2 functions as an essential adaptor and kinase downstream of NOD1 and NOD2, which recognize bacterial peptidoglycan fragments like muramyl dipeptide (MDP).[3] In healthy individuals, this pathway is crucial for maintaining intestinal homeostasis and orchestrating appropriate immune responses to gut microbiota.[4] In the context of Crohn's disease, this pathway is often hyperactivated.

Upon activation by a ligand-bound NOD2, RIPK2 is recruited via a caspase activation and recruitment domain (CARD) interaction.[5] This triggers a cascade of post-translational modifications, including K63- and M1-linked polyubiquitination of RIPK2 by E3 ligases such as XIAP and cIAPs.[6] This ubiquitination serves as a scaffold to recruit downstream kinases, primarily the TAK1 complex and the IKK complex.[7] Activation of these complexes leads to the phosphorylation of MAP kinases (MAPK) and the IκBα subunit of the NF-κB inhibitor, respectively.[8] This culminates in the nuclear translocation of NF-κB and the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β, which drive the chronic inflammation characteristic of CD.[1][8]

Figure 1. Simplified NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.

Profile of this compound and Other Key Inhibitors

This compound is a high-affinity inhibitor with excellent selectivity for RIPK2.[9] Its potency makes it a suitable tool for both in vitro and potentially in vivo studies. A summary of its key properties, alongside other well-characterized RIPK2 inhibitors, is provided for comparison.

Table 1: Biochemical Potency and Cellular Activity of RIPK2 Inhibitors

| Compound | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cell System / Readout | Reference |

|---|---|---|---|---|---|

| This compound | RIPK2 | 5.1 | Dose-dependent | Reduces MDP-induced TNF-α | [9] |

| GSK583 | RIPK2 | 6.1 | 26 (TNF-α) | Human Whole Blood | [3] |

| Compound 4 (GSK) | RIPK2 | 5.0 | 13 (TNF-α) | Human Monocytes | [10] |

| Compound 8 (Novartis) | RIPK2 | 3.0 | 12 (IL-6) | Mouse BMDMs | [5][10] |

| Compound 10w | RIPK2 | 0.6 | 0.2 (TNF-α) | Mouse BMDMs |[11] |

Note: Cellular IC₅₀ values can vary significantly based on cell type, stimulus, and readout.

Table 2: Preclinical Pharmacokinetic (PK) Parameters of Select RIPK2 Inhibitors

| Compound | Species | Route | T½ (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Compound 4 (GSK) | Rat | PO | 1.8 | 137 | 25 | [10] |

| Prodrug of Cpd 4 | Rat | PO | 2.5 | 1150 | 85 | [10] |

| Compound 8 (Novartis) | Rat | PO | 4.8 | 2910 | 97 | [10] |

| Compound 8 (Novartis) | Dog | PO | 7.9 | 6390 | 92 |[10] |

Data for this compound is not publicly available. The data presented for other advanced inhibitors provide a benchmark for expected in vivo behavior.

Experimental Protocols for Studying this compound

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following protocols are based on established methods for characterizing RIPK2 inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RIPK2.

Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction. Commercial kits like ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs) are commonly used.[12][13]

Protocol (using ADP-Glo™):

-

Reagent Preparation:

-

Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[13]

-

Dilute recombinant human RIPK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Buffer.

-

Prepare a 2X ATP solution in Kinase Buffer (final concentration typically near the Kₘ, e.g., 50 µM).

-

Prepare serial dilutions of this compound in Kinase Buffer containing 1% DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of this compound dilution (or DMSO control).

-

Add 2 µL of the RIPK2 enzyme/substrate mix.

-

Initiate the reaction by adding 2 µL of the 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence values to % inhibition relative to DMSO controls.

-

Plot % inhibition versus log[this compound] and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Cell-Based NOD2-Signaling Assay

This assay assesses the ability of this compound to block NOD2-dependent signaling in a cellular context.

Principle: HEK293 cells stably overexpressing human NOD2 (e.g., HEK-Blue™ NOD2 cells, InvivoGen) are stimulated with the NOD2 ligand MDP.[14] Inhibition of the downstream NF-κB pathway is measured, typically via a secreted alkaline phosphatase (SEAP) reporter gene or by quantifying cytokine (e.g., IL-8) secretion via ELISA.[15]

Figure 2. General workflow for an in vitro cell-based NOD2 inhibition assay.

Protocol:

-

Cell Culture:

-

Seed HEK-Blue™ NOD2 cells at 25,000-50,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Remove the culture medium.

-

Add fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.2% DMSO).

-

Pre-incubate the cells for 1 hour at 37°C.

-

-

Stimulation:

-

Add a NOD2 agonist, such as MDP (final concentration 1-10 µg/mL) or L18-MDP (final concentration 100 ng/mL), to the wells.

-

Include unstimulated and vehicle-only stimulated controls.

-

Incubate for 18-24 hours at 37°C.

-

-

Readout:

-

For SEAP reporter: Collect the supernatant and measure SEAP activity according to the manufacturer's instructions (e.g., using QUANTI-Blue™ Solution). Read absorbance at 620-650 nm.

-

For IL-8 ELISA: Collect the supernatant and measure IL-8 concentration using a standard human IL-8 ELISA kit.

-

-

Data Analysis:

-

Normalize the data to the vehicle-stimulated control and calculate the IC₅₀ value as described for the biochemical assay.

-

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used chemically-induced mouse model of acute colitis that mimics aspects of ulcerative colitis and is valuable for assessing the in vivo efficacy of anti-inflammatory compounds.

Principle: Oral administration of DSS, a sulfated polysaccharide, is toxic to colonic epithelial cells, leading to a breakdown of the intestinal barrier, subsequent infiltration of luminal antigens and immune cells, and robust inflammation.[16][17]

Figure 3. Experimental timeline for a DSS-induced acute colitis model.

Protocol:

-

Animal Model:

-

Use 8-10 week old male C57BL/6 mice. Allow mice to acclimate for at least 3-5 days.

-

-

Induction of Colitis:

-

Provide mice with drinking water containing 2.5% (w/v) DSS ad libitum for 5-7 consecutive days.[17] Control mice receive regular drinking water.

-

-

Inhibitor Administration:

-

Beginning on Day 0, administer this compound or a vehicle control to the mice daily via oral gavage or intraperitoneal injection. Dosing will need to be determined empirically, but doses for other kinase inhibitors in this model range from 10-50 mg/kg.[18]

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

-

Endpoint Analysis (Day 7):

-

Euthanize mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for:

-

Histology: Fix in formalin, embed in paraffin, section, and stain with H&E to score inflammation and tissue damage.

-

Myeloperoxidase (MPO) Assay: Homogenize tissue to quantify neutrophil infiltration.

-

Cytokine Analysis: Homogenize tissue to measure mRNA (RT-qPCR) or protein (ELISA) levels of TNF-α, IL-6, and IL-1β.

-

-

Conclusion

The NOD2-RIPK2 signaling pathway is a key driver of inflammation in Crohn's disease. This compound is a potent and selective inhibitor of this pathway, representing a critical research tool. By employing the robust biochemical, cellular, and in vivo protocols outlined in this guide, researchers can effectively investigate the therapeutic potential of RIPK2 inhibition, validate downstream pharmacodynamic markers, and contribute to the development of novel treatments for patients suffering from inflammatory bowel diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. promega.co.uk [promega.co.uk]

- 14. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Effect of Necrosis Inhibitor on Dextran Sulfate Sodium Induced Chronic Colitis Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Ripk2-IN-5 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator in the innate immune system, playing a pivotal role in the signaling cascade initiated by the pattern recognition receptors NOD1 and NOD2. Activation of the NOD1/2-RIPK2 pathway leads to the production of a variety of pro-inflammatory cytokines, which are implicated in the pathogenesis of numerous inflammatory diseases. Ripk2-IN-5, a potent and selective inhibitor of RIPK2 kinase activity, has emerged as a valuable tool for dissecting the role of RIPK2 in these processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of RIPK2.[1] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation and subsequent activation of RIPK2, thereby blocking downstream signaling events that lead to the transcription and secretion of pro-inflammatory cytokines.[2][3] This inhibitor has demonstrated high potency and selectivity, making it an invaluable tool for studying RIPK2-mediated inflammatory responses.

Quantitative Impact of this compound on Cytokine Production

This compound has been shown to potently inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the available quantitative data from various in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |

| TNFα | Primary Human Monocytes | MDP | 13 | [4] |

| TNFα | Human Whole Blood | MDP | 26 | [4] |

| IL-8 | HEK293 cells (overexpressing NOD2) | MDP | 4 | [4] |

Table 2: Ex Vivo Inhibition of Cytokine Production by this compound in Inflammatory Bowel Disease (IBD) Patient Samples

| Cytokine | Tissue Source | Condition | Apparent IC50 (nM) | Reference |

| IL-1β | Intestinal Mucosal Biopsies | Crohn's Disease | ~10 | [4] |

| IL-1β | Intestinal Mucosal Biopsies | Ulcerative Colitis | ~10 | [4] |

| IL-6 | Intestinal Mucosal Biopsies | Crohn's Disease & Ulcerative Colitis | Not explicitly quantified, but concentration-dependent reduction observed. | [4] |

Note: While the RIPK2 signaling pathway is known to induce the production of IL-12/23p40, specific IC50 values for the inhibition of this cytokine by this compound were not available in the reviewed literature.

Mechanism of Action: The RIPK2 Signaling Pathway

The activation of NOD1 and NOD2 by their respective ligands, such as muramyl dipeptide (MDP) from bacterial peptidoglycan, initiates the recruitment of RIPK2. This leads to the ubiquitination of RIPK2, which then serves as a scaffold for the assembly of a larger signaling complex. This complex includes the TAK1 and IKK complexes, which in turn activate the NF-κB and MAPK signaling pathways. These pathways culminate in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokine genes. This compound inhibits the kinase activity of RIPK2, a critical step for the downstream activation of these pathways.

Diagram 1: RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MDP-Induced Cytokine Production Assay in Human Monocytes

This protocol describes a method to assess the inhibitory effect of this compound on the production of TNFα by primary human monocytes stimulated with Muramyl Dipeptide (MDP).

Materials:

-

Primary human monocytes

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Muramyl Dipeptide (MDP)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human TNFα ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Add the diluted this compound or DMSO (vehicle control) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a stock solution of MDP in sterile water. Add MDP to the wells to a final concentration of 10 µg/mL to stimulate cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNFα production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Diagram 2: Experimental workflow for the MDP-induced cytokine production assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells expressing RIPK2 (e.g., HEK293T cells)

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-RIPK2 antibody

-

Imaging system for Western blots

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.

-

Harvesting and Washing: Harvest the cells and wash them with PBS.

-

Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Thermal Challenge: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (containing soluble proteins) and determine the protein concentration. Normalize the protein concentration for all samples.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RIPK2 antibody.

-

Data Analysis: Quantify the band intensity for RIPK2 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble RIPK2 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Diagram 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a powerful research tool for investigating the role of RIPK2 in inflammatory signaling. The quantitative data presented in this guide clearly demonstrate its ability to inhibit the production of key pro-inflammatory cytokines. The detailed experimental protocols provide a foundation for researchers to further explore the effects of this inhibitor in various cellular and disease models. The visualization of the signaling pathway offers a clear understanding of the mechanism of action of this compound. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working in the field of inflammation and immunology.

References

The Selectivity Profile of Ripk2-IN-5: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals